molecular formula C14H24O2 B12106716 3,5-Di-tert-butylcyclohexane-1,2-dione

3,5-Di-tert-butylcyclohexane-1,2-dione

Cat. No.: B12106716
M. Wt: 224.34 g/mol
InChI Key: FJKPAFXEDRMYMO-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylcyclohexane-1,2-dione is an organic compound with the molecular formula C14H24O2. It is known for its unique structure, which includes two tert-butyl groups attached to a cyclohexane ring with two ketone functionalities at the 1 and 2 positions. This compound is primarily used in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Di-tert-butylcyclohexane-1,2-dione can be synthesized through the oxidation of tert-butylphenol. The process typically involves the use of an oxidizing agent to convert tert-butylphenol to 3,5-di-tert-butylphenol, which is then further oxidized to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation reactions using efficient oxidizing agents and controlled reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butylcyclohexane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, substituted cyclohexane derivatives, and more complex oxidized compounds .

Scientific Research Applications

3,5-Di-tert-butylcyclohexane-1,2-dione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-di-tert-butylcyclohexane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone functionalities allow it to participate in redox reactions, which can influence various biochemical pathways. Its tert-butyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Di-tert-butylcyclohexane-1,2-dione is unique due to its cyclohexane ring structure, which provides different chemical properties and reactivity compared to benzoquinone derivatives. The presence of two ketone groups at the 1 and 2 positions also contributes to its distinct chemical behavior .

Properties

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

3,5-ditert-butylcyclohexane-1,2-dione

InChI

InChI=1S/C14H24O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h9-10H,7-8H2,1-6H3

InChI Key

FJKPAFXEDRMYMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(C(=O)C(=O)C1)C(C)(C)C

Origin of Product

United States

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